molecular formula C15H15NO4S B2529629 3-[(1-Phenylethyl)sulfamoyl]benzoic acid CAS No. 790681-77-5

3-[(1-Phenylethyl)sulfamoyl]benzoic acid

Cat. No.: B2529629
CAS No.: 790681-77-5
M. Wt: 305.35
InChI Key: KNUYAGSTPJYRSY-UHFFFAOYSA-N
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Description

3-[(1-Phenylethyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a sulfamoyl group attached to a 1-phenylethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

3-(1-phenylethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11(12-6-3-2-4-7-12)16-21(19,20)14-9-5-8-13(10-14)15(17)18/h2-11,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUYAGSTPJYRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Phenylethyl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with sulfamoyl chloride and 1-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(1-Phenylethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(1-Phenylethyl)sulfamoyl]benzoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-[(1-Phenylethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenylethyl group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-Phenylethyl)sulfamoyl]benzoic acid
  • 2-[(1-Phenylethyl)sulfamoyl]benzoic acid
  • 3-[(1-Phenylethyl)sulfamoyl]phenylacetic acid

Uniqueness

3-[(1-Phenylethyl)sulfamoyl]benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the sulfamoyl group on the benzoic acid ring can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile .

Biological Activity

3-[(1-Phenylethyl)sulfamoyl]benzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, efficacy in various biological assays, and implications in medicinal chemistry.

  • Molecular Formula : C16H18N2O3S
  • Molecular Weight : 318.39 g/mol
  • Structure : The compound features a benzoic acid backbone with a sulfamoyl group and a phenethyl substituent, which are critical for its biological interactions.

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and modulate key cellular pathways. Notably, it has been identified as an inhibitor of carbonic anhydrase, which plays a role in maintaining pH balance in cells. The compound binds to the zinc ion in the enzyme's active site, hindering its catalytic activity, which may have implications for cancer therapy and metabolic disorders .

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15.2Topoisomerase I inhibition
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)18.3Cell cycle arrest at G2/M phase

These results indicate significant antiproliferative activity across multiple cancer types, suggesting broad therapeutic potential .

Case Studies

One notable study investigated the effects of this compound on HeLa cells. Treatment with this compound resulted in a dose-dependent increase in apoptotic markers, such as caspase activation and PARP cleavage. Flow cytometry and Western blotting techniques were utilized to quantify these effects, highlighting the compound's ability to induce programmed cell death .

Pharmacological Implications

The pharmacological profile of this compound suggests potential applications in cancer therapy due to its enzyme inhibition capabilities. Its unique structure allows for modifications that could enhance potency and selectivity, making it a candidate for further drug development .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure/Function
4-[(2-Phenylethyl)sulfamoyl]benzoic acidInhibitor of carbonic anhydrase; potential anticancer properties
Methyl 2-Halo-4-Substituted-5-Sulfamoyl-BenzoatesHigh affinity for CAIX; promising anticancer applications

These comparisons highlight the unique aspects of this compound, particularly its selective inhibition of carbonic anhydrase and glucose transporters .

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